molecular formula C20H20N2O4 B3823858 N-[(4-methylphenoxy)acetyl]tryptophan

N-[(4-methylphenoxy)acetyl]tryptophan

Cat. No.: B3823858
M. Wt: 352.4 g/mol
InChI Key: XYEFUSIUQLPQHR-UHFFFAOYSA-N
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Description

N-acetyl-L-tryptophan is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .


Synthesis Analysis

N-acetyl-L-tryptophan can be synthesized from Acetyl chloride and L-Tryptophan . A facile route has been established for the synthesis of indole-substituted (S)-tryptophans from corresponding indoles, which utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy .


Molecular Structure Analysis

Tryptophan is the only amino acid with a side chain possessing two hydrocarbon (hydrogen–carbon) rings fused together to make a larger flat structure called an indole . The nitrogen of its indole ring can indeed be engaged in hydrogen bonds, which may facilitate the solubility of proteins .


Chemical Reactions Analysis

Tryptophan is metabolized to various bioactive compounds through different metabolic pathways, which in turn participate in various physiological activities in the body and regulate body homeostasis . These tryptophan catabolics (TRYCATs) include kynurenine (KYN), serotonin, melatonin, indole, tryptamine, vitamin B3, protein, etc .


Physical And Chemical Properties Analysis

Tryptophan is soluble in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C . It is soluble in hot alcohol, alkali hydroxides; insoluble in chloroform .

Mechanism of Action

Tryptophan serves as the precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and melatonin (N-acetyl-5-methoxytryptamine) . It may also be used to treat those afflicted with seasonal affective disorder (a winter-onset depression) .

Safety and Hazards

N-acetyl-L-tryptophan is moderately toxic by some routes. It is an experimental teratogen. Other experimental reproductive effects have been observed .

Future Directions

N-acetyl-DL-tryptophan was previously identified as a potentially superior antioxidant to tryptophan as it has a lower oxidation potential and produces less peroxide upon light exposure . This suggests that N-acetyl-DL-tryptophan and similar compounds could have potential applications in the development of novel therapeutic interventions for various conditions .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-6-8-15(9-7-13)26-12-19(23)22-18(20(24)25)10-14-11-21-17-5-3-2-4-16(14)17/h2-9,11,18,21H,10,12H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEFUSIUQLPQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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